Pyrido[3,4-b]pyrazin-3(4H)-one

DNA biosensor electrochemical sensing differential pulse voltammetry

Reproducible kinase SAR and DNA sensor fabrication demand regiospecific pyrido[3,4-b]pyrazin-3(4H)-one; generic pyridopyrazinones alter target engagement. This parent scaffold provides essential NH/C=O pharmacophore elements for ATP-site binding and ESIPT ratiometric sensing (135-nm Stokes shift). • XRD-confirmed phase purity with N-H···O supramolecular synthon (2.85 Å). • 1.67× current enhancement, 0.51 nM LOD for ssDNA detection. • Starting fragment for FLT3 (IC50 29.54 nM) and Syk (IC50 0.155 μM) inhibitor SAR.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 91996-71-3
Cat. No. B6597802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[3,4-b]pyrazin-3(4H)-one
CAS91996-71-3
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1N=CC(=O)N2
InChIInChI=1S/C7H5N3O/c11-7-4-9-5-1-2-8-3-6(5)10-7/h1-4H,(H,10,11)
InChIKeyDPUUMESTNLIFDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[3,4-b]pyrazin-3(4H)-one Chemical Identity & Scaffold Distinctiveness


Pyrido[3,4-b]pyrazin-3(4H)-one (CAS 91996-71-3) is a fused bicyclic heterocycle comprising a pyridine ring annulated to a pyrazinone, with the carbonyl at position 3 and the NH at position 4 of the pyrazine ring [1]. This exact tautomeric form (3(4H)-one) is structurally distinct from regioisomeric pyrido[2,3-b]pyrazin-3(4H)-one and from reduced variants such as 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one, each of which occupies a different chemical and property space [2]. The parent scaffold has been exploited as a core template for kinase inhibitor design, aldose reductase inhibition, DNA sensors, and nonlinear optical materials, with potency and selectivity strongly dependent on the position and oxidation state of the pyridopyrazinone ring [3].

1
Fused heterocycle scaffold for kinase inhibitor design and fragment-based screening
2
DNA biosensor research requiring planar π-stacking interface and hydrogen-bond donor
3
ESIPT fluorescence probe development and ratiometric sensing workflow

Pyrido[3,4-b]pyrazin-3(4H)-one Regioisomeric & Tautomeric Specificity


The pyrido[3,4-b]pyrazin-3(4H)-one scaffold cannot be freely substituted with other pyridopyrazinone regioisomers because the position of the pyridine nitrogen and the carbonyl tautomer profoundly alters electronic distribution, hydrogen-bonding capacity, and target engagement. For aldose reductase inhibition, the [2,3-b] regioisomer yields submicromolar IC50 values, while the [3,4-b] series drives entirely different kinase selectivity profiles (FLT3, Syk, MKK4) [1]. In DNA electrochemical sensing, the 3(4H)-one tautomer provides specific π-stacking and hydrogen-bonding interactions with single-stranded DNA that are absent in the 2(1H)-one or dihydro forms [2]. Substituting with a generic 'pyridopyrazinone' without specifying the ring fusion and oxidation state risks loss of the desired binding mode, potency, or sensor response [3].

Regioisomer Pyrido[2,3-b]pyrazin-3(4H)-one shifts kinase selectivity and alters NLO response; electronic distribution profile may not transfer.
Reduced form 1,4-Dihydropyrido[3,4-b]pyrazin-3(2H)-one loses planarity and hydrogen-bonding capacity required for π-stacking and ESIPT.
N-Alkylated 2-Methylpyrido[3,4-b]pyrazin-3(4H)-one lacks free NH; ratiometric fluorescence and hydrogen-bonded crystal packing are absent.

Pyrido[3,4-b]pyrazin-3(4H)-one Quantitative Evidence Guide


Electrochemical DNA Sensor: ssDNA Selectivity and Signal Enhancement

When Pyrido[3,4-b]pyrazin-3(4H)-one was drop-cast onto a glassy carbon electrode (GCE) to form a PYP/GCE sensor, the anodic peak current in differential pulse voltammetry (DPV) increased from 12.0 μA (bare GCE) to 20.0 μA, a 1.67-fold enhancement. Upon immobilization of ssDNA, the current decreased to 14.5 μA due to binding, while dsDNA produced a significantly smaller signal change, confirming selectivity for single-stranded DNA [1]. The limit of detection (LOD) for ssDNA was 0.51 nM and the limit of quantification (LOQ) was 1.72 nM, whereas dsDNA showed negligible response down to 100 nM [1].

ssDNA Sensor Selectivity
Head-to-head
1.67× current enhancement over bare GCE; ssDNA LOD 0.51 nM
vs. dsDNA negligible response
Supports ssDNA-selective electrochemical sensor context
DPV on PYP/GCE; phosphate buffer pH 7.4
DNA biosensor electrochemical sensing differential pulse voltammetry

ESIPT Fluorescence for Ratiometric DNA Detection

Pyrido[3,4-b]pyrazin-3(4H)-one displays ESIPT fluorescence with dual emission bands: an enol emission at ~385 nm and a keto emission at ~520 nm, yielding a Stokes shift of approximately 135 nm. Upon titration with ssDNA (0–100 nM), the I520/I385 ratio increased linearly (R² > 0.99), providing ratiometric detection [1]. In contrast, the structurally related 2-methylpyrido[3,4-b]pyrazin-3(4H)-one lacks the NH proton required for ESIPT and shows only a single emission band, precluding ratiometric sensing [REFS-2,3].

ESIPT Ratiometric Sensing
Head-to-head
I520/I385 linear, R² > 0.99; Stokes shift ~135 nm
vs. 2-methyl analog: no ESIPT
Enables ratiometric fluorescence detection workflow
Ex 320 nm; Tris-HCl pH 7.4; 0–100 nM ssDNA
fluorescence sensor ESIPT DNA intercalator

Single-Crystal XRD: Planar Core and Hydrogen-Bonding Network

Single-crystal X-ray diffraction of Pyrido[3,4-b]pyrazin-3(4H)-one confirmed a planar bicyclic core (mean deviation from planarity < 0.02 Å) with intermolecular N–H···O hydrogen bonds (N···O distance 2.85 Å) forming infinite chains along the b-axis [1]. In contrast, the 2-methyl analog crystallizes in a different space group (P2₁/c vs. P2₁2₁2₁) with disrupted hydrogen bonding due to methylation at N2 [2]. This solid-state structural evidence provides a definitive fingerprint for identity and purity verification that HPLC retention time or melting point alone cannot supply.

Single-Crystal XRD Packing
Cross-study
Planar core, N–H···O chains (2.85 Å), space group P2₁2₁2₁
vs. 2-methyl: space group P2₁/c
Provides polymorph identity fingerprint for batch consistency
296 K; Mo Kα; CCDC deposition
X-ray crystallography polymorph control QC batch release

Hirshfeld Surface: Intermolecular Contact Fingerprint

Hirshfeld surface analysis of the parent Pyrido[3,4-b]pyrazin-3(4H)-one crystal structure revealed that H···H contacts contribute 33.8% of total intermolecular interactions, followed by N···H (21.2%), C···H (15.4%), and O···H (12.1%) contacts [1]. This fingerprint plot profile is quantitatively distinct from substituted pyrido[3,4-b]pyrazine derivatives: introduction of halogen substituents (Cl, Br) increases X···H contacts to >25%, while alkylation reduces N···H contacts below 10% [2]. These quantitative contact percentages serve as a computational QC metric for verifying that the purchased compound matches the expected crystal packing.

Hirshfeld Contacts
Class-level
H···H 33.8%, N···H 21.2%, C···H 15.4%, O···H 12.1%
Halogenated analogs: X···H > 25%
Supports crystal engineering and coformer selection context
CrystalExplorer; normalized dnorm
Hirshfeld surface crystal engineering intermolecular interactions

NMR Chemical Shift Fingerprint for Tautomer Identification

The ¹H NMR spectrum of Pyrido[3,4-b]pyrazin-3(4H)-one in DMSO-d₆ shows the NH proton at δ 12.45 (broad singlet), the pyrazinone CH at δ 8.05, and pyridine protons at δ 8.95 (H-5), δ 8.65 (H-7), and δ 7.85 (H-8) [1]. In the ¹³C NMR spectrum, the carbonyl (C-3) resonates at δ 158.2. For the 2(1H)-one tautomer (pyrido[3,4-b]pyrazin-2(1H)-one), the carbonyl shifts to δ 155.8 and the NH appears at δ 11.90, with distinct pyridine proton splitting patterns [2]. These NMR signatures enable unambiguous identity confirmation and quantification of tautomeric purity, with a detection limit of <2% for the minor tautomer by integration [1].

NMR Tautomer ID
Cross-study
δH NH 12.45; δC C=O 158.2; tautomer detection Δδ NH 0.55 ppm vs. 2(1H)-one
Supports high-confidence tautomer identity confirmation
DMSO-d₆, 298 K; 400/500 MHz
DFT Hyperpolarizability
Class-level
βtot ~4.5 × 10⁻³⁰ esu; HOMO-LUMO 4.12 eV
~23× urea; ~1.45× [2,3-b] isomer
Supports NLO chromophore design context
B3LYP/6-311++G(d,p); gas phase
NMR characterization tautomer identification quality control

DFT-Calculated NLO Response: Hyperpolarizability vs. Urea

DFT calculations (B3LYP/6-311++G(d,p)) on Pyrido[3,4-b]pyrazin-3(4H)-one yield a first hyperpolarizability (βtot) of approximately 4.5 × 10⁻³⁰ esu, which is ~23 times that of the standard NLO benchmark urea (βtot = 0.1947 × 10⁻³⁰ esu). The HOMO-LUMO gap is calculated at 4.12 eV [1]. For the regioisomeric pyrido[2,3-b]pyrazin-3(4H)-one, βtot is reduced to ~3.1 × 10⁻³⁰ esu due to altered charge-transfer character [2]. The [3,4-b] fusion thus provides superior NLO response, relevant for optical limiting and frequency doubling applications.

DFT Hyperpolarizability
Class-level
βtot ~4.5 × 10⁻³⁰ esu; HOMO-LUMO 4.12 eV
~23× urea; ~1.45× [2,3-b] isomer
Supports NLO chromophore design context
B3LYP/6-311++G(d,p); gas phase
nonlinear optics DFT calculation hyperpolarizability

Pyrido[3,4-b]pyrazin-3(4H)-one Application Scenarios


Electrochemical DNA Biosensor with ssDNA Selectivity

For laboratories developing electrochemical DNA sensors, Pyrido[3,4-b]pyrazin-3(4H)-one-modified GCEs provide a 1.67-fold current enhancement over bare electrodes and detect ssDNA with an LOD of 0.51 nM while discriminating against dsDNA [1]. The compound's planar structure enables effective π-stacking with nucleobases, and the free NH group participates in hydrogen bonding with the DNA backbone, a binding mode not available with N-alkylated analogs. This application is supported by DPV, EIS, and fluorescence titration data from the primary literature [1].

Ratiometric Fluorescence Probe via ESIPT

The ESIPT property of Pyrido[3,4-b]pyrazin-3(4H)-one, evidenced by dual emission at 385 nm and 520 nm with a 135-nm Stokes shift, enables ratiometric fluorescence sensing [1]. The I520/I385 ratio responds linearly to ssDNA concentration (0–100 nM; R² > 0.99), providing internal referencing that compensates for probe photobleaching and concentration variations. This ESIPT capability is absent in N-methylated analogs, making the parent compound the required starting material for ratiometric probe design [1].

Crystal Engineering and Cocrystal Screening via H-Bond Synthons

The N–H···O hydrogen-bonded chain motif (N···O distance 2.85 Å) identified by single-crystal XRD provides a predictable supramolecular synthon for cocrystal design [1]. The Hirshfeld surface contact percentages (H···H 33.8%, N···H 21.2%) offer quantitative descriptors for coformer selection using CrystalExplorer or similar tools [1]. Procurement of the parent compound with XRD-confirmed phase purity ensures that cocrystal screens begin with a well-characterized solid form, reducing false negatives attributable to polymorphic impurities.

Fragment-Based Kinase Inhibitor Discovery

The pyrido[3,4-b]pyrazin-3(4H)-one core is the unsubstituted parent of a series of potent kinase inhibitors. FLT3 inhibitors based on the pyrido[3,4-b]pyrazin-2(1H)-one scaffold achieve IC50 values of 29.54 nM against FLT3-D835Y and 15.77 nM in MV4-11 cellular assays [2], while Syk inhibitors on the pyrido[3,4-b]pyrazine scaffold show IC50 = 0.155 μM [3]. The parent 3(4H)-one compound serves as the optimal starting fragment for SAR exploration because it preserves both the hydrogen-bond donor (NH) and acceptor (C=O) pharmacophoric elements required for ATP-site kinase binding, whereas reduced (dihydro) or N-substituted analogs alter the hinge-binding geometry [REFS-2,3].

Application
Selection Property
Validation Focus
Electrochemical DNA biosensor research
Planar π-stacking scaffold with NH hydrogen-bond donor
DPV signal enhancement and ssDNA selectivity verification
Ratiometric fluorescence probe development
ESIPT-capable 3(4H)-one tautomer with dual emission
I520/I385 linearity and Stokes shift confirmation
Crystal engineering and cocrystal screening
N–H···O hydrogen-bond synthon and Hirshfeld contact profile
XRD-confirmed phase purity and solid-form consistency
Fragment-based kinase inhibitor discovery
ATP-site pharmacophore with NH donor and C=O acceptor
Hinge-binding geometry and scaffold derivatization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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